molecular formula C9H10O4 B3054817 3-Ethoxy-4,5-dihydroxybenzaldehyde CAS No. 62040-18-0

3-Ethoxy-4,5-dihydroxybenzaldehyde

Cat. No.: B3054817
CAS No.: 62040-18-0
M. Wt: 182.17 g/mol
InChI Key: OWZZRUPQHSLPPI-UHFFFAOYSA-N
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Description

3-Ethoxy-4,5-dihydroxybenzaldehyde is a benzaldehyde derivative . It is a compound with the formula C9H10O4 . It is also known as Ethyl vanillin .


Synthesis Analysis

The synthesis of this compound has been studied under various conditions . For instance, it can be prepared by the reaction of phenol with chloroform, which gives isomeric hydroxy benzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of this compound have been studied. For example, it has been found that it can be reduced with NaBH4, followed by treatment with acid . Another study reported the oxidation of this compound by KMnO4 under pseudo first order conditions in an acidic medium .

Properties

IUPAC Name

3-ethoxy-4,5-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-8-4-6(5-10)3-7(11)9(8)12/h3-5,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZZRUPQHSLPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515299
Record name 3-Ethoxy-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62040-18-0
Record name 3-Ethoxy-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared analogously to intermediate 2 (4-methoxy-3-propoxy-benzaldehyde) by reaction of 3,4,5-trihydroxybenzaldehyde with ethyl iodide in DMF using K2CO3 as base. MS (ISN): 181.1 [M−H]−.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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